molecular formula C24H13BrClF3N2O3 B14948828 4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-bromobenzoate

4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-bromobenzoate

Cat. No.: B14948828
M. Wt: 549.7 g/mol
InChI Key: OYWSSIUAHSXVSG-LFIBNONCSA-N
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Description

4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-BROMOBENZOATE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyano group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-BROMOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 2-chloro-5-(trifluoromethyl)aniline, which is then reacted with various reagents to introduce the cyano and oxo groups. The final step involves the esterification of the intermediate with 4-bromobenzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-BROMOBENZOATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and cyano group play crucial roles in its biological activity, influencing its binding affinity and selectivity towards target proteins. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-BROMOBENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H13BrClF3N2O3

Molecular Weight

549.7 g/mol

IUPAC Name

[4-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C24H13BrClF3N2O3/c25-18-6-3-15(4-7-18)23(33)34-19-8-1-14(2-9-19)11-16(13-30)22(32)31-21-12-17(24(27,28)29)5-10-20(21)26/h1-12H,(H,31,32)/b16-11+

InChI Key

OYWSSIUAHSXVSG-LFIBNONCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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